(2Z)-2-[(6Z)-5-bromo-6-(bromomethylidene)-4,4-dimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]hydrazinecarbothioamide
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Overview
Description
(2Z)-2-[(6Z)-5-bromo-6-(bromomethylidene)-4,4-dimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]hydrazinecarbothioamide is a complex organic compound with a unique structure that includes bromine atoms, a pyrroloquinoline core, and a hydrazinecarbothioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(6Z)-5-bromo-6-(bromomethylidene)-4,4-dimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]hydrazinecarbothioamide typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps include:
Formation of the pyrroloquinoline core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of bromine atoms: Bromination reactions using reagents like bromine or N-bromosuccinimide (NBS) under controlled conditions.
Formation of the hydrazinecarbothioamide group: This involves the reaction of hydrazine derivatives with isothiocyanates.
Industrial Production Methods
For large-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(6Z)-5-bromo-6-(bromomethylidene)-4,4-dimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-[(6Z)-5-bromo-6-(bromomethylidene)-4,4-dimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]hydrazinecarbothioamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents. Research is ongoing to explore its efficacy in treating various diseases.
Industry
In industry, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2Z)-2-[(6Z)-5-bromo-6-(bromomethylidene)-4,4-dimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]hydrazinecarbothioamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-[(6Z)-5-chloro-6-(chloromethylidene)-4,4-dimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]hydrazinecarbothioamide
- (2Z)-2-[(6Z)-5-fluoro-6-(fluoromethylidene)-4,4-dimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]hydrazinecarbothioamide
Uniqueness
The uniqueness of (2Z)-2-[(6Z)-5-bromo-6-(bromomethylidene)-4,4-dimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]hydrazinecarbothioamide lies in its specific bromine substitutions, which confer distinct chemical and biological properties. These substitutions can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H14Br2N4OS |
---|---|
Molecular Weight |
458.2 g/mol |
IUPAC Name |
[(9Z)-10-bromo-9-(bromomethylidene)-2-hydroxy-11,11-dimethyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-3-yl]iminothiourea |
InChI |
InChI=1S/C15H14Br2N4OS/c1-15(2)12(17)9(6-16)7-4-3-5-8-10(19-20-14(18)23)13(22)21(15)11(7)8/h3-6,12,22H,1-2H3,(H2,18,23)/b9-6-,20-19? |
InChI Key |
YMVCETJOCRLEJL-UFBSBGHASA-N |
Isomeric SMILES |
CC1(C(/C(=C\Br)/C2=CC=CC3=C2N1C(=C3N=NC(=S)N)O)Br)C |
Canonical SMILES |
CC1(C(C(=CBr)C2=CC=CC3=C2N1C(=C3N=NC(=S)N)O)Br)C |
Origin of Product |
United States |
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